N'-(1-naphthylmethylene)-1-naphthohydrazide
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Description
N'-(1-naphthylmethylene)-1-naphthohydrazide is a useful research compound. Its molecular formula is C22H16N2O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.126263138 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
Naphthalene diimide derivatives, due to their excellent electron affinity and stability, have been extensively studied for their use in n-type materials for OFET applications. For instance, research on thiophene-containing NDI copolymers demonstrated their utility in OFETs, with polymer crystallinity and order improving electronic performance, showcasing electron mobilities as high as 0.076 cm2 V−1 s−1. This highlights the structure-property relationship crucial for enhancing OFET performance (Durban, Kazarinoff, & Luscombe, 2010).
Photovoltaic Applications
NDI-based polymers have also been recognized for their role in organic photovoltaic devices (OPVs), specifically in bulk-heterojunction (BHJ) all-polymer solar cells (all-PSCs). Their high electron mobility and ability to absorb light up to the near IR region make them attractive for photovoltaic applications. Significant advancements in device power conversion efficiency (PCE) highlight the potential of NDI polymers in solar technology, moving beyond traditional fullerene derivatives to offer chemical tunability and enhanced mechanical flexibility (Zhou & Facchetti, 2018).
Supramolecular Chemistry and Sensing
NDIs have found extensive applications in supramolecular chemistry, acting as building blocks for complex molecular structures. Their ability to form host-guest complexes is critical for developing molecular switching devices, such as catenanes and rotaxanes, and for sensing applications. NDIs’ strong π-π interactions and electron-accepting properties make them suitable for creating gelators and catalysis through anion-π interactions, further expanding their utility in supramolecular assemblies and sensing technologies (Kobaisi et al., 2016).
Properties
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(21-14-6-10-17-8-2-4-13-20(17)21)24-23-15-18-11-5-9-16-7-1-3-12-19(16)18/h1-15H,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYADGOOEUXSWSF-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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